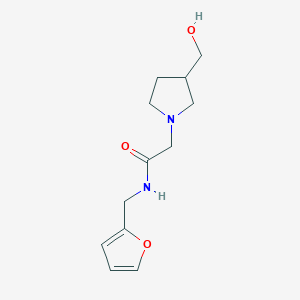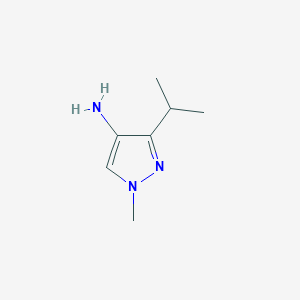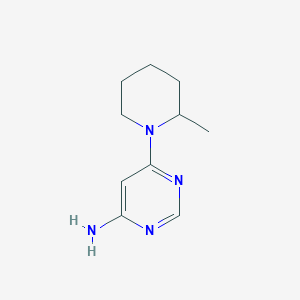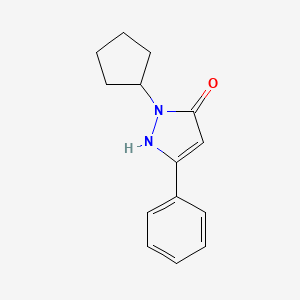![molecular formula C11H15ClN2O B1467324 [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine CAS No. 1250339-07-1](/img/structure/B1467324.png)
[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine
Vue d'ensemble
Description
“[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine” is an organic compound that belongs to the phenylmorpholines class . It has the empirical formula C10H13ClN2O and a molecular weight of 212.68 .
Molecular Structure Analysis
The molecular structure of “[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine” can be represented by the SMILES stringNc1cc (Cl)ccc1N2CCOCC2 and the InChI string 1S/C10H13ClN2O/c11-8-1-2-10 (9 (12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . Physical And Chemical Properties Analysis
“[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine” is a powder with a molecular weight of 226.71 .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
A compound designed for clinical administration as a neurokinin-1 receptor antagonist showed potential in pre-clinical tests relevant to emesis and depression. Its synthesis involved a thermal rearrangement of a propargylic azide in the presence of dimethylamine, highlighting its role in developing treatments for emesis and depression [Harrison et al., 2001].
Serotonin 5-HT1A Receptor-Biased Agonists
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were explored as "biased agonists" for serotonin 5-HT1A receptors. These compounds showed promising antidepressant-like activity and selectivity in preclinical studies, indicating their potential as therapeutic agents for depression [Sniecikowska et al., 2019].
Molluscicidal Agents
A 5-chlorosalicylic acid derivative incorporating a morpholine moiety demonstrated good molluscicidal effects. The synthesis and bioassay of this compound underline its potential application in controlling mollusc populations, which are vectors for schistosomiasis and other diseases [Duan et al., 2014].
Transfer Hydrogenation Catalysts
A study involving the synthesis of N-heterocyclic ruthenium(II) complexes from a morpholine-derived ligand explored their use in transfer hydrogenation reactions. The catalysts demonstrated excellent conversions and turnover frequencies, highlighting their utility in organic synthesis [Karabuğa et al., 2015].
Imaging Agents for Parkinson's Disease
The synthesis of a PET imaging agent targeting the LRRK2 enzyme in Parkinson's disease was achieved using a precursor incorporating a morpholine moiety. This work contributes to the development of diagnostic tools for neurodegenerative diseases [Wang et al., 2017].
Propriétés
IUPAC Name |
(5-chloro-2-morpholin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPJCCDTRNQWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)

![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)

![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)

